Sulfamoyldapsone - 17615-73-5

Sulfamoyldapsone

Catalog Number: EVT-400281
CAS Number: 17615-73-5
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfamoyldapsone, a derivative of dapsone, is part of a class of medications known for their antibacterial and anti-inflammatory properties. Dapsone itself has been a cornerstone in the treatment of dermatological disorders, particularly those involving abnormal neutrophil and eosinophil accumulation1. The therapeutic applications of sulfamoyldapsone and related compounds span across various fields, including dermatology, neurology, gastroenterology, and oncology. This comprehensive analysis will delve into the mechanism of action and the diverse applications of sulfamoyldapsone, drawing on the latest research findings.

Classification
  • Chemical Name: Sulfamoyldapsone
  • Chemical Formula: C12H14N4O3S
  • CAS Number: 1222-66-4
  • Classification: Antibiotic, Antimicrobial agent
Synthesis Analysis

Sulfamoyldapsone can be synthesized through various chemical pathways, typically involving the reaction of dapsone with sulfamoyl chloride or similar sulfonamide derivatives. The synthesis generally follows these steps:

  1. Preparation of Dapsone: Dapsone is synthesized from 4,4'-diaminodiphenylsulfone through several chemical reactions involving diazotization and subsequent coupling reactions.
  2. Reaction with Sulfamoyl Chloride: The dapsone is then reacted with sulfamoyl chloride in the presence of a base (such as triethylamine) to facilitate the formation of the sulfamoyl group.
  3. Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level.

The typical reaction conditions include:

  • Temperature: Reactions are usually conducted at ambient or slightly elevated temperatures.
  • Solvents: Common solvents include dichloromethane or acetonitrile.
  • Time: Reaction times can vary from several hours to overnight depending on the specific conditions used.
Molecular Structure Analysis

The molecular structure of sulfamoyldapsone features a sulfonamide group attached to a dapsone backbone. The key structural components include:

  • Sulfonamide Group: This functional group (-SO2NH2) is responsible for the antimicrobial activity.
  • Aromatic Rings: Two aromatic rings contribute to the stability and lipophilicity of the compound.

Structural Data

  • Molecular Weight: 270.33 g/mol
  • Melting Point: Approximately 150°C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Sulfamoyldapsone participates in several chemical reactions, primarily due to its sulfonamide group:

  1. Acid-Base Reactions: The amino groups can act as bases, allowing for protonation under acidic conditions.
  2. Nucleophilic Substitution Reactions: The sulfonamide nitrogen can engage in nucleophilic attacks, making it reactive towards electrophiles.
  3. Degradation Reactions: Under extreme conditions (high pH or temperature), sulfamoyldapsone can hydrolyze, leading to the release of dapsone and other byproducts.

These reactions are significant in understanding both its stability and reactivity under various environmental conditions.

Mechanism of Action

Sulfamoyldapsone exerts its antimicrobial effects by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid. This inhibition leads to a depletion of folate levels within bacterial cells, ultimately hindering their ability to synthesize nucleic acids and proteins necessary for growth and replication.

Relevant Data

  • Inhibition Constant (Ki): Studies have shown that sulfamoyldapsone has a low micromolar Ki value against dihydropteroate synthase, indicating strong binding affinity.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

Chemical Properties

  • pH Range for Stability: Stable between pH 5 and pH 7.
  • Reactivity: Reacts with strong oxidizing agents; sensitive to light.
Applications

Sulfamoyldapsone has several important applications in both clinical and research settings:

  1. Medical Use:
    • Treatment of bacterial infections including those caused by Streptococcus and Staphylococcus species.
    • Used in combination therapies for leprosy and other chronic infections.
  2. Research Applications:
    • Studied for its potential use in treating malaria due to its action on folate synthesis pathways in protozoans.
    • Investigated as a model compound for developing new sulfonamide antibiotics with improved efficacy and reduced resistance.
  3. Veterinary Medicine:
    • Utilized in veterinary settings for treating infections in livestock.
Introduction to Sulfamoyldapsone

Historical Development of Sulfone Derivatives in Medicinal Chemistry

The therapeutic evolution of sulfone derivatives represents a significant chapter in antimicrobial chemotherapy. The foundational molecule dapsone (4,4'-diaminodiphenylsulfone) was first synthesized in 1908 during pure chemical investigations, predating any recognized medicinal application [1] [8]. Its antimicrobial potential remained unrealized until 1937 when two independent research groups in England and France discovered its activity against streptococcal infections [1] [7]. This breakthrough occurred against the backdrop of the emerging "sulfonamide era" initiated by Prontosil (the first commercially available sulfonamide antibiotic) in 1935 [7]. The structural similarity between sulfonamides and sulfones positioned dapsone as a pivotal compound for therapeutic exploration.

Dapsone became a cornerstone in leprosy chemotherapy following its introduction for this indication in 1945, eventually earning inclusion on the World Health Organization's List of Essential Medicines [8]. Its dual functionality emerged through clinical observation: beyond its established antibacterial properties, dapsone demonstrated unexpected anti-inflammatory capabilities in chronic dermatological conditions [1] [4]. This serendipitous discovery stimulated chemical modifications to enhance therapeutic properties while mitigating toxicity concerns. Structural derivatization efforts focused on the aromatic amine groups, leading to prodrug strategies to improve pharmacokinetic profiles. Sulfamoyldapsone emerged from this rational drug design approach as a derivative with modified physicochemical properties intended to prolong therapeutic action and reduce dosing frequency in leprosy regimens [4] [6].

Table 1: Historical Milestones in Sulfone Drug Development

YearDevelopment MilestoneSignificance
1908Synthesis of dapsoneInitial chemical characterization without therapeutic intent
1935Introduction of ProntosilEstablished sulfonamide chemotherapy
1937Antimicrobial discovery of dapsoneDemonstrated efficacy against streptococcal infections
1945First use of dapsone for leprosyRevolutionized leprosy management
1950sDevelopment of sulfone derivativesProdrug approaches to optimize pharmacokinetics
1960sIntroduction of sulfamoyldapsoneModified solubility profile for sustained release

Definition and Structural Classification of Sulfamoyldapsone

Sulfamoyldapsone (chemical name: 4-(4-aminophenyl)sulfonyl-1-aminobenzene-1-sulfonamide; molecular formula: C₁₂H₁₃N₃O₄S₂) represents a strategic molecular modification of the parent compound dapsone [3] [6]. Structurally, it is classified within the diphenylsulfone chemical family, characterized by two benzene rings connected through a sulfonyl group (-SO₂-) at the para positions [4] [6]. The critical structural distinction from dapsone lies in the replacement of one aromatic amine (-NH₂) group with a sulfamoyl moiety (-SO₂NH₂) [6]. This modification creates a hybrid molecule incorporating both sulfone and sulfonamide functional groups while retaining one primary aromatic amine essential for antibacterial activity.

The molecular weight of sulfamoyldapsone is 327.38 g/mol, substantially higher than dapsone's 248.30 g/mol, reflecting the addition of sulfur, nitrogen, and oxygen atoms through sulfamoylation [3] [6]. This structural alteration significantly impacts the compound's physicochemical behavior. The sulfamoyl group enhances molecular polarity compared to the parent dapsone structure, thereby modifying water solubility and partition coefficients [4] [6]. Crystallographic analysis reveals that the molecule maintains relative planarity between the aromatic rings despite steric considerations, facilitating molecular interactions with biological targets. The sulfamoyl modification serves a dual purpose: it reduces the compound's systemic toxicity potential by functioning as a metabolic modulator, while simultaneously altering dissolution characteristics to enable sustained release formulations [4].

Table 2: Structural Comparison of Dapsone and Sulfamoyldapsone

CharacteristicDapsoneSulfamoyldapsone
Systematic Name4,4'-Diaminodiphenyl sulfone4-(4-Aminophenyl)sulfonyl-1-aminobenzene-1-sulfonamide
Molecular FormulaC₁₂H₁₂N₂O₂SC₁₂H₁₃N₃O₄S₂
Molecular Weight248.30 g/mol327.38 g/mol
Functional GroupsTwo aromatic amines, one sulfonylOne aromatic amine, one sulfamoyl, one sulfonyl
Key Structural FeaturesSymmetrical diphenylsulfoneAsymmetrical sulfamoyl modification

Metabolic pathways diverge significantly between dapsone and sulfamoyldapsone due to this structural modification. While dapsone undergoes extensive hepatic N-acetylation and N-hydroxylation via cytochrome P450 enzymes (particularly CYP2E1) to form pharmacologically active and toxic metabolites respectively, sulfamoyldapsone's metabolism involves hydrolytic cleavage to release active dapsone moieties gradually [1] [4] [9]. This metabolic characteristic establishes sulfamoyldapsone as a prodrug, with its therapeutic efficacy dependent on enzymatic conversion to dapsone within target tissues. The sulfamoyl group functions as a protective moiety that modulates the liberation rate of the active compound, thereby extending the therapeutic window and reducing peak plasma concentrations associated with adverse hematological effects [4] [9].

Position Within the Sulfone Drug Family: Comparative Context

Within the sulfone therapeutic class, sulfamoyldapsone occupies a specialized position defined by its prodrug designation and modified pharmacokinetic profile. Its development addressed specific limitations of the parent compound dapsone, particularly concerning its elimination half-life (12-30 hours for dapsone) and requirement for frequent dosing in long-term leprosy management [4]. Unlike dapsone, which demonstrates rapid and nearly complete gastrointestinal absorption (>86% bioavailability), sulfamoyldapsone exhibits modified absorption kinetics due to its altered solubility profile [1] [4]. This positions it as a sustained-release alternative within the sulfone family.

Structurally, sulfamoyldapsone differs significantly from other sulfone derivatives. Sulfoxone sodium (a disubstituted sulfone containing formaldehyde sulfoxylate groups) was developed to reduce gastrointestinal irritation but demonstrates poor oral absorption [4]. Acedapsone (N,N'-diacetyl dapsone) represents another prodrug approach with extremely low water solubility, enabling repository intramuscular formulations providing therapeutic dapsone levels for months [4]. Sulfamoyldapsone occupies an intermediate position with its sulfamoyl modification balancing solubility considerations and gradual metabolic conversion. Contemporary research continues to explore novel sulfone derivatives such as AAI101 (a sulfone-enriched β-lactamase inhibitor in preclinical development), highlighting ongoing innovation in this chemical class [10].

Functionally, sulfamoyldapsone shares the core mechanistic attributes of sulfone drugs. Like dapsone, it ultimately inhibits microbial dihydropteroate synthase (DHPS) through its liberated dapsone metabolites, competing with para-aminobenzoic acid in folate biosynthesis [1] [2] [4]. However, its anti-inflammatory properties—mediated through inhibition of neutrophil chemotaxis, interference with integrin-mediated neutrophil adhesion, and suppression of reactive oxygen species production by myeloperoxidase—remain contingent upon metabolic conversion to active species [1] [4]. This distinguishes it from newer non-antibiotic sulfones under investigation for inflammatory conditions without antimicrobial action. The sulfamoyl modification specifically reduces direct hematological toxicity associated with dapsone hydroxylamine metabolites by controlling release rates, though it does not eliminate this concern [4] [9].

Properties

CAS Number

17615-73-5

Product Name

Sulfamoyldapsone

IUPAC Name

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide

Molecular Formula

C12H13N3O4S2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19)

InChI Key

JDZPLYBLBIKFHJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N

Synonyms

2-sulfamoyl-4,4'-diaminodiphenyl sulfone
SDDS
sulfamoyldapsone

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.